molecular formula C8H14ClN B14879438 3-Cyclobutylidenepyrrolidine hydrochloride

3-Cyclobutylidenepyrrolidine hydrochloride

Cat. No.: B14879438
M. Wt: 159.65 g/mol
InChI Key: RRTQPGUXKOTGHR-UHFFFAOYSA-N
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Description

3-Cyclobutylidenepyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring fused with a cyclobutylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylidenepyrrolidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone or azomethine ylide reacts with an olefin to form the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the continuous flow synthesis method, where the reactants are continuously fed into a reactor under high pressure and temperature. This method ensures a consistent yield and purity of the product. The use of a fixed-bed catalyst system, such as cobalt- and nickel-based catalysts, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclobutylidenepyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclobutylidenepyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclobutylidenepyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3-Cyclobutylidenepyrrolidine hydrochloride can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its fused ring structure, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

3-cyclobutylidenepyrrolidine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-7(3-1)8-4-5-9-6-8;/h9H,1-6H2;1H

InChI Key

RRTQPGUXKOTGHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C2CCNC2)C1.Cl

Origin of Product

United States

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